molecular formula C95H160N34O27 B013351 Neuropeptide S (rat) CAS No. 412938-75-1

Neuropeptide S (rat)

Cat. No.: B013351
CAS No.: 412938-75-1
M. Wt: 2210.5 g/mol
InChI Key: RLPBYGCOBLSFSK-HDNLQJMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuropeptide S (rat) is a 20-amino acid modulatory peptide that was identified in 2004. It is named after its conserved N-terminal serine residue. Neuropeptide S is expressed by a limited number of neurons in the brainstem and has been found to play a role in regulating arousal and anxiety. The peptide exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor widely distributed throughout the brain .

Scientific Research Applications

Neuropeptide S has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Neuropeptide S (rat) primarily targets the Neuropeptide S receptor (NPSR) . This receptor is a G protein-coupled receptor (GPCR) that is widely distributed throughout the brain . The NPSR is involved in a variety of physiological effects, including behavior and immune functions .

Mode of Action

Neuropeptide S (rat) acts as an agonist at the NPSR . Upon binding to the NPSR, it stimulates the release of calcium into the neuroplasm, increases cyclic adenosine monophosphate (cAMP) levels, and likely phosphorylates the protein kinase MAPK . This results in the activation of neurons .

Biochemical Pathways

Neuropeptide S (rat) is involved in several biochemical pathways. It is co-localized with other excitatory transmitters such as glutamate, acetylcholine, or corticotropin-releasing factor . Activation of NPSR triggers mobilization of intracellular calcium and stimulation of cAMP synthesis, thereby increasing cellular excitability .

Pharmacokinetics

It is known that npsr couples via gαs and gαq to elevate intracellular camp and calcium, thus it is an excitatory gpcr

Result of Action

Neuropeptide S (rat) has a multidirectional regulatory activity. It is known for its simultaneous anxiolytic and arousal-promoting effect, suggesting an involvement in mood control and vigilance . It has been found to suppress anxiety and appetite, induce wakefulness and hyperactivity, and play a significant role in the extinction of conditioned fear .

Action Environment

The action of Neuropeptide S (rat) can be influenced by various environmental factors. For instance, sleep deprivation can lead to an increase in the transcript levels of Neuropeptide S in certain neuron clusters . Furthermore, the expression of Neuropeptide S and its receptor can be differentially regulated after caffeine or nicotine treatment, indicating complex interactions with adenosine and cholinergic systems .

Biochemical Analysis

Biochemical Properties

Neuropeptide S (rat) plays a crucial role in biochemical reactions by interacting with its receptor, Neuropeptide S receptor 1 (NPSR1). Upon binding to NPSR1, Neuropeptide S (rat) triggers the mobilization of intracellular calcium ions and stimulates cyclic adenosine monophosphate (cAMP) synthesis, thereby increasing cellular excitability . Neuropeptide S (rat) is co-localized with other excitatory neurotransmitters such as glutamate, acetylcholine, and corticotropin-releasing factor, indicating its role in modulating neurotransmission .

Cellular Effects

Neuropeptide S (rat) exerts significant effects on various cell types and cellular processes. It promotes wakefulness and arousal by suppressing all stages of sleep . Additionally, Neuropeptide S (rat) has anxiolytic-like effects, reducing anxiety in behavioral paradigms that measure fear or responses to novelty . It influences cell signaling pathways by activating NPSR1, leading to increased intracellular calcium levels and cAMP synthesis . Neuropeptide S (rat) also affects gene expression and cellular metabolism by modulating the activity of various transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Neuropeptide S (rat) involves its binding to NPSR1, a GPCR. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways . Neuropeptide S (rat) binding to NPSR1 results in the activation of G proteins, which subsequently activate adenylate cyclase, increasing cAMP levels . This cascade leads to the mobilization of intracellular calcium ions, further enhancing cellular excitability . Neuropeptide S (rat) also modulates gene expression by influencing the activity of transcription factors such as cAMP response element-binding protein (CREB) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neuropeptide S (rat) have been observed to change over time. Neuropeptide S (rat) is stable and retains its biological activity for extended periods under controlled conditions . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Neuropeptide S (rat) has been shown to result in sustained anxiolytic and arousal-promoting effects . Additionally, Neuropeptide S (rat) can undergo degradation by extracellular peptidases, which may influence its long-term effects .

Dosage Effects in Animal Models

The effects of Neuropeptide S (rat) vary with different dosages in animal models. At low doses, Neuropeptide S (rat) exhibits potent anxiolytic and arousal-promoting effects . At higher doses, it can induce hyperactivity and increased locomotor activity . Threshold effects have been observed, where a minimum effective dose is required to elicit significant behavioral changes . Toxic or adverse effects at high doses include increased anxiety and stress responses .

Metabolic Pathways

Neuropeptide S (rat) is involved in various metabolic pathways, primarily through its interaction with NPSR1. Activation of NPSR1 by Neuropeptide S (rat) leads to the stimulation of adenylate cyclase and increased cAMP synthesis . This activation modulates metabolic flux and influences the levels of various metabolites . Neuropeptide S (rat) also interacts with enzymes such as phosphodiesterases, which regulate cAMP levels and influence metabolic pathways .

Transport and Distribution

Neuropeptide S (rat) is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the brainstem, where it is synthesized and released by neurons . Neuropeptide S (rat) can diffuse across synaptic clefts and bind to NPSR1 on target cells, facilitating its distribution within the central nervous system . Additionally, Neuropeptide S (rat) can be transported across the blood-brain barrier, allowing it to exert its effects on various brain regions .

Subcellular Localization

Neuropeptide S (rat) exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and can be found in vesicles within neurons . Neuropeptide S (rat) is released from these vesicles upon neuronal activation and binds to NPSR1 on the cell surface . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of Neuropeptide S (rat) to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Neuropeptide S typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of Neuropeptide S follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Neuropeptide S undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include oxidized, reduced, and substituted forms of Neuropeptide S, each with distinct biological activities .

Comparison with Similar Compounds

Neuropeptide S is unique compared to other neuropeptides due to its dual role in promoting arousal and reducing anxiety. Similar compounds include:

Neuropeptide S stands out due to its specific receptor and distinct behavioral effects, making it a valuable target for therapeutic research .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPBYGCOBLSFSK-HDNLQJMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H160N34O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.